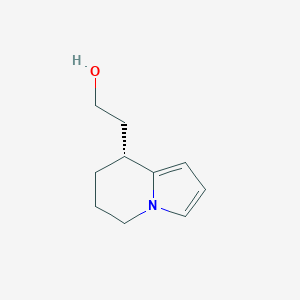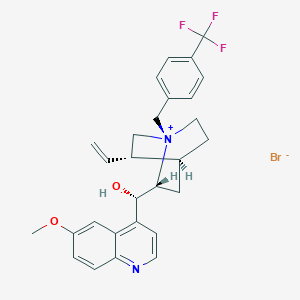
1-Benzyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is known for its unique chemical structure, which includes a benzyl group, a methyl group, and a bromoethyl group attached to a pyrrolidine ring. It is often used in various chemical and pharmaceutical research applications due to its versatile reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl and Methyl Groups: Benzyl and methyl groups are introduced through alkylation reactions using benzyl halides and methyl halides, respectively.
Addition of the Bromoethyl Group: The bromoethyl group is introduced via a nucleophilic substitution reaction using a suitable bromoethyl reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and in the optimization of industrial chemical processes.
Wirkmechanismus
The mechanism of action of 1-Benzyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Benzyl 2-methyl 4-(2-chloroethyl)pyrrolidine-1,2-dicarboxylate
- 1-Benzyl 2-methyl 4-(2-fluoroethyl)pyrrolidine-1,2-dicarboxylate
- 1-Benzyl 2-methyl 4-(2-iodoethyl)pyrrolidine-1,2-dicarboxylate
Uniqueness
1-Benzyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential biological activity compared to its chloro, fluoro, and iodo counterparts. The bromoethyl group can participate in specific substitution reactions and may exhibit different pharmacokinetic and pharmacodynamic properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C16H20BrNO4 |
|---|---|
Molekulargewicht |
370.24 g/mol |
IUPAC-Name |
1-O-benzyl 2-O-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H20BrNO4/c1-21-15(19)14-9-13(7-8-17)10-18(14)16(20)22-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 |
InChI-Schlüssel |
UWFBJGGDVZFBKK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B15246019.png)
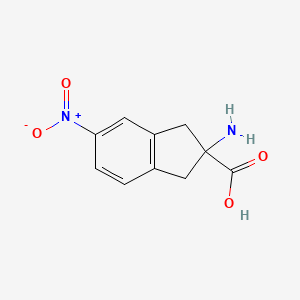
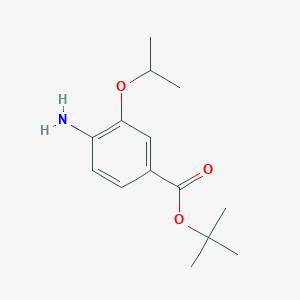

![tert-Butyl (3-cyclopropyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate](/img/structure/B15246034.png)
![Methyl1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B15246037.png)
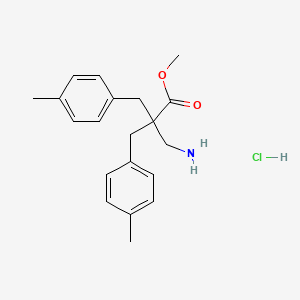
![5-Propyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15246058.png)
![2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B15246062.png)

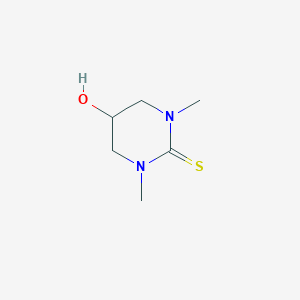
![Ethanone, 1-[5-(difluoromethoxy)-3-pyridinyl]-](/img/structure/B15246091.png)
